tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1174020-64-4
VCID: VC7833602
InChI: InChI=1S/C17H28N4O5/c1-17(2,3)26-16(24)19-8-6-11(7-9-19)18-14(22)13-5-4-12-10-20(13)15(23)21(12)25/h11-13,25H,4-10H2,1-3H3,(H,18,22)/t12-,13+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCC3CN2C(=O)N3O
Molecular Formula: C17H28N4O5
Molecular Weight: 368.4

tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate

CAS No.: 1174020-64-4

Cat. No.: VC7833602

Molecular Formula: C17H28N4O5

Molecular Weight: 368.4

* For research use only. Not for human or veterinary use.

tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate - 1174020-64-4

Specification

CAS No. 1174020-64-4
Molecular Formula C17H28N4O5
Molecular Weight 368.4
IUPAC Name tert-butyl 4-[[(2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H28N4O5/c1-17(2,3)26-16(24)19-8-6-11(7-9-19)18-14(22)13-5-4-12-10-20(13)15(23)21(12)25/h11-13,25H,4-10H2,1-3H3,(H,18,22)/t12-,13+/m1/s1
Standard InChI Key SXKJDJFTBGADNS-OLZOCXBDSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3O
SMILES CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCC3CN2C(=O)N3O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCC3CN2C(=O)N3O

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Stereochemistry

The compound features a 1,6-diazabicyclo[3.2.1]octane core, a bridged bicyclic system that imposes significant stereochemical constraints. The (1R,2S,5R) configuration specifies the spatial arrangement of substituents, ensuring optimal binding interactions in biological systems . Key functional groups include:

  • A tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.

  • A carboxamido linkage connecting the bicyclic core to the piperidine moiety.

  • Hydroxy and oxo groups at positions 6 and 7, respectively, which participate in hydrogen bonding and enzymatic interactions.

Table 1: Fundamental Physicochemical Properties

PropertyValue
CAS No.1174020-64-4
Molecular FormulaC₁₇H₂₈N₄O₅
Molecular Weight368.43 g/mol
IUPAC Nametert-butyl 4-[[(2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3O

The stereospecificity of the molecule is critical for its biological activity, as evidenced by the (1R,2S,5R) configuration.

Synthesis and Industrial Production

Multistep Synthetic Pathways

The synthesis involves sequential protection, coupling, and deprotection steps:

  • Core Bicyclic Formation: The 1,6-diazabicyclo[3.2.1]octane system is constructed via intramolecular cyclization of a linear precursor under acidic conditions.

  • Carboxamido Linkage: The bicyclic carboxylate is activated (e.g., using HOBt/EDCI) and coupled to Boc-protected piperidine-4-amine .

  • Boc Deprotection: Acidic cleavage of the tert-butyl group yields the final intermediate for beta-lactamase inhibitor synthesis.

Table 2: Key Synthetic Reagents and Conditions

StepReagents/ConditionsPurpose
CyclizationH₂SO₄, 0°C, 12 hBicyclic core formation
Carboxyl ActivationHOBt, EDCI, DMF, RTAmide bond formation
DeprotectionHCl/dioxane, 0°C, 2 hBoc group removal

Industrial Scalability Challenges

Industrial production requires optimization of:

  • Catalytic Efficiency: Transition metal catalysts (e.g., Pd/C) for hydrogenation steps.

  • Purification Techniques: Chromatography and crystallization to achieve ≥95% purity .

Chemical Reactivity and Functional Transformations

Site-Selective Reactions

  • Oxidation: The C6 hydroxy group is oxidizable to a ketone using Jones reagent (CrO₃/H₂SO₄).

  • Reduction: The C7 oxo group is reducible to a hydroxyl via NaBH₄ in methanol.

  • Nucleophilic Substitution: The carboxamido group undergoes substitution with amines (e.g., benzylamine) under Mitsunobu conditions.

Research Applications in Antibiotic Development

Beta-Lactamase Inhibition Mechanism

Beta-lactamases hydrolyze the beta-lactam ring of antibiotics like penicillins, rendering them ineffective. This compound serves as a precursor to avibactam-like inhibitors, which covalently bind to serine residues in the enzyme’s active site, preventing antibiotic degradation.

Table 3: Comparative Efficacy of Derived Inhibitors

InhibitorIC₅₀ (nM)Spectrum of Activity
Avibactam2.1Class A/C β-lactamases
Relebactam4.7Class A/C + some Class D
Derived Compound X1.8Broad-spectrum (A/C/D)

Recent Advances (2023–2025)

  • Combination Therapies: Co-administration with ceftazidime restores activity against multidrug-resistant Pseudomonas aeruginosa.

  • Oral Bioavailability: Structural analogs with improved pharmacokinetics are under Phase I trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator